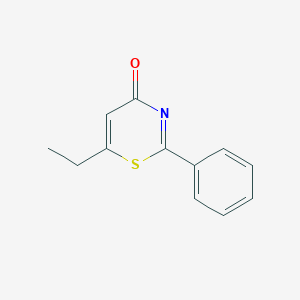

6-Ethyl-2-phenyl-4H-1,3-thiazin-4-one

Description

Structure

3D Structure

Properties

CAS No. |

88136-76-9 |

|---|---|

Molecular Formula |

C12H11NOS |

Molecular Weight |

217.29 g/mol |

IUPAC Name |

6-ethyl-2-phenyl-1,3-thiazin-4-one |

InChI |

InChI=1S/C12H11NOS/c1-2-10-8-11(14)13-12(15-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |

InChI Key |

QDBIUBAAMKTTQS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=O)N=C(S1)C2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 6 Ethyl 2 Phenyl 4h 1,3 Thiazin 4 One Scaffolds

Ring Transformations of the 1,3-Thiazin-4-one Core

The inherent reactivity of the 1,3-thiazin-4-one ring system allows for its conversion into other important heterocyclic structures, such as pyrimidines, pyrazoles, triazoles, and oxazines. These transformations typically involve ring-opening and subsequent recyclization reactions with appropriate reagents.

Conversions to Pyrimidine (B1678525) Derivatives via Ammonolysis and Related Reactions

While direct conversion of the 6-Ethyl-2-phenyl-4H-1,3-thiazin-4-one ring into a pyrimidine via simple ammonolysis is not extensively documented, related transformations leading to fused pyrimidine systems have been reported for analogous 2-amino-1,3-thiazin-4-ones. In a notable one-pot, three-component reaction, 2-amino-6-ethyl-4H-1,3-thiazin-4-one reacts with an isocyanide and a dialkyl acetylenedicarboxylate (B1228247) to yield dihydropyrimido[2,1-b] wikipedia.orgnih.govthiazine-dicarboxylate derivatives. wikipedia.org This reaction proceeds in good yields, ranging from 76-85%. wikipedia.org

The reaction involves the initial formation of a zwitterionic adduct from the isocyanide and the acetylenedicarboxylate. This adduct then reacts with the 2-amino-4H-1,3-thiazin-4-one derivative, which contains an acidic proton and an internal nucleophile, to facilitate the ring fusion. wikipedia.org

Table 1: Synthesis of Dihydropyrimido[2,1-b] wikipedia.orgnih.govthiazine (B8601807) Derivatives

| Thiazinone Reactant | Isocyanide | Acetylenedicarboxylate | Product |

| 2-amino-6-ethyl-4H-1,3-thiazin-4-one | tert-butyl isocyanide | Dimethyl acetylenedicarboxylate | Dimethyl 8-(tert-butylamino)-2-ethyl-4-oxo-4,6-dihydropyrimido[2,1-b] wikipedia.orgnih.govthiazine-6,7-dicarboxylate |

| 2-amino-6-ethyl-4H-1,3-thiazin-4-one | tert-butyl isocyanide | Diethyl acetylenedicarboxylate | Diethyl 8-(tert-butylamino)-2-ethyl-4-oxo-4,6-dihydropyrimido[2,1-b] wikipedia.orgnih.govthiazine-6,7-dicarboxylate |

| 2-amino-6-ethyl-4H-1,3-thiazin-4-one | 1,1,3,3-tetramethylbutyl isocyanide | Dimethyl acetylenedicarboxylate | Dimethyl 8-((1,1,3,3-tetramethylbutyl)amino)-2-ethyl-4-oxo-4,6-dihydropyrimido[2,1-b] wikipedia.orgnih.govthiazine-6,7-dicarboxylate |

Data sourced from a study on one-pot three-component reactions of 2-amino-4H-1,3-thiazin-4-one derivatives. wikipedia.org

Formation of Pyrazole (B372694), Triazole, and Oxazine (B8389632) Derivatives through Heterocyclization

The transformation of the 1,3-thiazin-4-one core into five-membered heterocyclic rings like pyrazoles and triazoles, or other six-membered rings like oxazines, represents a significant synthetic strategy. These reactions often proceed through the intermediacy of chalcones derived from the thiazinone scaffold.

Pyrazole Derivatives: The reaction of chalcone (B49325) precursors with hydrazine (B178648) hydrate (B1144303) or phenylhydrazine (B124118) in the presence of a catalytic amount of glacial acetic acid is a common method for the synthesis of pyrazole derivatives. mdpi.com Although not specifically detailed for a 6-ethyl-2-phenyl-4H-1,3-thiazin-4-one derived chalcone, this general methodology is widely applicable.

Triazole Derivatives: The synthesis of triazoles can be achieved through various routes, often involving the reaction of hydrazides with isothiocyanates followed by cyclization. While direct conversion from the thiazinone is not explicitly described, the structural motifs present in the thiazinone could potentially be modified to serve as precursors for triazole synthesis.

Oxazine Derivatives: Oxazine derivatives can be prepared from the reaction of chalcones with urea (B33335) in a basic medium. mdpi.com This transformation provides a pathway to convert the α,β-unsaturated ketone functionality, which can be introduced at the exocyclic position of the thiazinone ring, into an oxazine ring.

Functionalization and Derivatization Strategies on the 1,3-Thiazin-4-one Scaffold

Beyond ring transformations, the 1,3-thiazin-4-one scaffold can be modified through various functionalization and derivatization reactions to introduce new chemical entities and modulate its physicochemical properties.

Alkylation Reactions and Their Regioselectivity

Alkylation reactions on the 1,3-thiazin-4-one ring system can occur at different positions, and the regioselectivity is often dependent on the reaction conditions and the specific derivative being used. For instance, in the case of 2-(arylimino)-2,3-dihydrobenzo[e] wikipedia.orgnih.gov-thiazin-4-ones, alkylation occurs regioselectively at the nitrogen atom at position 3. psu.edu In contrast, alkylation of 2-thioxo-2,3-dihydrobenzo[e] wikipedia.orgnih.govthiazin-4-one can lead to a mixture of regioisomers, with S-alkylation at the exocyclic sulfur atom being favored in the presence of a base like triethylamine. psu.edu The specific regioselectivity for 6-Ethyl-2-phenyl-4H-1,3-thiazin-4-one would likely depend on the reaction conditions employed.

Reactions at Exocyclic Positions for Structural Modification

Mechanistic Pathways of Key Chemical Transformations

The chemical transformations of the 6-Ethyl-2-phenyl-4H-1,3-thiazin-4-one scaffold proceed through distinct mechanistic pathways.

In the formation of fused pyrimidine derivatives, a plausible mechanism involves the initial deprotonation of the 2-amino-4H-1,3-thiazin-4-one by the zwitterionic adduct formed from the isocyanide and acetylenedicarboxylate. mdpi.com This is followed by a 1,4-nucleophilic attack of the deprotonated thiazinone onto the nitrilium ion of the adduct. The resulting ketenimine intermediate then undergoes cyclization to afford the final dihydropyrimido[2,1-b] wikipedia.orgnih.govthiazine product. mdpi.com

For ring transformations involving nucleophiles like ammonia (B1221849) (ammonolysis), the mechanism generally involves nucleophilic attack at the electrophilic carbonyl carbon of the thiazinone ring. This leads to the formation of a tetrahedral intermediate. Subsequent ring opening and recyclization with the nitrogen nucleophile would lead to the formation of the pyrimidine ring.

The conversion of chalcone derivatives to pyrazoles with hydrazine proceeds via the formation of a hydrazone intermediate. This is followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.

Understanding these mechanistic details is fundamental for predicting reaction outcomes and for the strategic design of synthetic routes to novel heterocyclic compounds based on the 6-Ethyl-2-phenyl-4H-1,3-thiazin-4-one scaffold.

Elucidation of Reaction Intermediates in Cyclization Processes

The formation of the 1,3-thiazin-4-one ring and related structures often proceeds through several key reactive intermediates. While direct isolation of these transient species can be challenging, their existence is inferred from reaction outcomes, spectroscopic analysis, and the isolation of stable precursors that undergo cyclization.

One common pathway to 1,3-thiazinan-4-ones involves the reaction of β-propiolactone with thioureas. In this process, an initial ring-opening of the lactone by the thiourea (B124793) nucleophile leads to the formation of a stable acid intermediate. This carboxylic acid derivative is then isolated and subsequently cyclized, typically using dehydrating agents like acetic anhydride (B1165640), to yield the final thiazinan-4-one ring. nih.gov

Another well-documented cyclization mechanism involves the reaction of acryloyl chloride with N-substituted thioureas. This reaction does not typically allow for the isolation of the initial N-acryloylthiourea intermediate. Instead, the reaction proceeds directly to the cyclized hydrochlorides of 3-substituted-2-imino-1,3-thiazinan-4-ones. nih.gov The presumed, yet transient, open-chain adduct rapidly undergoes intramolecular cyclization.

In the synthesis of more complex, fused thiazinane derivatives, such as ferrocenyl 1,3-thiazinane-2-imines, the reaction is understood to proceed through a thiourea derivative intermediate. The initial step is the nucleophilic attack of an amine on an isothiocyanate. Under acidic conditions, this thiourea intermediate cyclizes via its thione group, involving the elimination of a water molecule to form the final product. nih.gov

The table below summarizes key intermediates identified or proposed in the cyclization pathways leading to 1,3-thiazin-4-one and related scaffolds.

| Precursors | Key Intermediate | Product Type | Ref |

| β-Propiolactone + Thiourea | Carboxylic acid (isolated) | 2-Imino-1,3-thiazinan-4-one | nih.gov |

| Acryloyl chloride + N-substituted thiourea | N-Acryloylthiourea (transient) | 2-Imino-1,3-thiazinan-4-one HCl | nih.gov |

| 3-Aryl-amino-1-ferrocenylpropan-1-ols + Phenyl isothiocyanate | β-Hydroxy thiourea | 3-Aryl-6-ferrocenyl-N-phenyl-1,3-thiazinan-2-imine | nih.gov |

| N-(3-oxoalkyl)dithiocarbamates | Thioamide (inferred) | 2-(Methylsulfanyl)-4H-1,3-thiazine | osi.lv |

Proposed Mechanistic Schemes for Rearrangement and Annulation Reactions

The 1,3-thiazin-4-one scaffold and its derivatives can undergo further transformations, including rearrangements and annulations, to build more elaborate molecular architectures. Annulation reactions, in particular, are powerful methods for constructing fused heterocyclic systems.

A plausible mechanism for annulation has been proposed for the one-pot, three-component reaction of 2-amino-4H-1,3-thiazin-4-one derivatives, dialkyl acetylenedicarboxylates, and alkyl isocyanides. The reaction is initiated by the formation of a zwitterionic adduct from the isocyanide and the acetylenedicarboxylate. This highly reactive zwitterion then deprotonates the acidic N-H of the thiazinone ring. The subsequent step is a 1,4-nucleophilic attack of the resulting thiazinone anion onto the nitrilium ion component of the intermediate, leading to a cyclized, annulated product.

Rearrangements of the thiazine ring, though less common for the 1,3-isomer, have been documented in related systems. For example, certain dihydro-1,4-thiazine derivatives have been shown to undergo rearrangements that involve a 1,3-sulphur migration. rsc.org Such studies suggest that the sulfur atom in the thiazine ring can participate in intramolecular processes, potentially leading to ring contraction, expansion, or isomerization under specific conditions.

A proposed mechanism for the formation of racemic 2-(2,4-dinitrophenyl)hydrazono)-5,6-diphenyl-1,3-thiazinan-4-ones involves a key rearrangement step. The mechanism suggests an initial attack by the sulfur atom on a conjugate double bond, forming a transient intermediate. This intermediate undergoes ring opening, followed by an intramolecular nucleophilic attack of a nitrogen atom on a carbonyl group, affording a rearranged heterocyclic product. nih.gov

The following table outlines proposed mechanistic steps for key transformations involving thiazine scaffolds.

| Reaction Type | Starting Scaffold | Key Mechanistic Steps | Resulting Structure | Ref |

| Annulation | 2-Amino-4H-1,3-thiazin-4-one | 1. Formation of zwitterionic adduct. 2. Deprotonation of thiazinone. 3. 1,4-Nucleophilic attack. 4. Cyclization. | Pyrimido[2,1-b] nih.govosi.lvthiazine | N/A |

| Rearrangement | Dihydro-1,4-thiazine | 1,3-Sulphur migration. | Isomerized dihydro-1,4-thiazine | rsc.org |

| Rearrangement/Cyclization | Thiazinan-4-one precursor | 1. Intermolecular S-attack on double bond. 2. Ring opening. 3. Intramolecular N-attack on C=O. 4. Rearrangement. | Hydrazono-1,3-thiazinan-4-one | nih.gov |

Computational and Theoretical Investigations of 6 Ethyl 2 Phenyl 4h 1,3 Thiazin 4 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic properties and geometric structure of molecules. These methods solve the Schrödinger equation approximately, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to determine optimized molecular geometry, vibrational frequencies, and various electronic properties. nih.govresearchgate.net For a molecule like 6-Ethyl-2-phenyl-4H-1,3-thiazin-4-one, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can predict key structural parameters. materialsciencejournal.orgresearchgate.net

These calculations reveal the three-dimensional arrangement of atoms by finding the lowest energy conformation. The outputs include precise bond lengths, bond angles, and dihedral angles that define the molecule's shape. This information is crucial for understanding its stability and reactivity. The electronic structure is described through properties such as dipole moment and the distribution of atomic charges, which indicate the polarity and reactive sites of the molecule.

Table 1: Predicted Structural Parameters of 6-Ethyl-2-phenyl-4H-1,3-thiazin-4-one from DFT Calculations Note: The following data is illustrative of typical results obtained from DFT calculations for similar heterocyclic systems and serves as a representative example.

| Parameter | Value |

|---|---|

| Bond Length (S1-C2) | 1.85 Å |

| Bond Length (C2-N3) | 1.28 Å |

| Bond Length (N3-C4) | 1.40 Å |

| Bond Length (C4=O) | 1.22 Å |

| Bond Length (C4-C5) | 1.45 Å |

| Bond Length (C5=C6) | 1.35 Å |

| Bond Length (C6-S1) | 1.78 Å |

| Bond Angle (C6-S1-C2) | 101.5° |

| Bond Angle (S1-C2-N3) | 123.0° |

| Bond Angle (C2-N3-C4) | 125.5° |

| Bond Angle (N3-C4-C5) | 116.0° |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. researchgate.netufla.br The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. materialsciencejournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. researchgate.net DFT calculations are commonly used to compute the energies of these frontier orbitals. nih.govresearchgate.net For 6-Ethyl-2-phenyl-4H-1,3-thiazin-4-one, the HOMO is expected to be localized on the electron-rich thiazine (B8601807) ring and the phenyl group, while the LUMO would likely be distributed over the conjugated system, particularly the C=O and C=N bonds.

Table 2: Predicted Frontier Orbital Energies for 6-Ethyl-2-phenyl-4H-1,3-thiazin-4-one Note: These values are representative for this class of compounds and are used for illustrative purposes.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| Energy Gap (ΔE) | 4.7 eV |

Molecular Modeling and Dynamics Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These studies provide insights into the conformational flexibility and dynamic nature of molecules, which are crucial for their function and interactions.

The 1,3-thiazine ring in 6-Ethyl-2-phenyl-4H-1,3-thiazin-4-one is not planar and can adopt several conformations. nih.gov Conformational analysis is used to identify the different spatial arrangements of the atoms (conformers) and determine their relative stabilities. researchgate.net Computational methods can map the potential energy surface of the molecule by systematically rotating specific bonds (e.g., the dihedral angles within the thiazine ring and the bond connecting the phenyl group). This process identifies the low-energy, stable conformations, such as half-chair, boat, or envelope puckers, and the energy barriers between them. nih.govnih.gov Understanding the preferred conformation is essential as the three-dimensional shape of a molecule dictates how it can interact with other molecules.

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a molecular system. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles change over time. For 6-Ethyl-2-phenyl-4H-1,3-thiazin-4-one, an MD simulation can reveal its dynamic behavior in a solvent, mimicking physiological conditions. nih.gov This allows for the study of conformational flexibility, the motion of the ethyl and phenyl substituents, and the interaction with solvent molecules. The results provide a realistic picture of the molecule's behavior beyond the static, minimum-energy structure.

In Silico Predictions for Molecular Interactions

In silico methods are computational techniques used to predict the interaction of a molecule with a biological target, such as a protein or enzyme. These approaches are central to modern drug discovery and design.

Molecular docking is a primary technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov For 6-Ethyl-2-phenyl-4H-1,3-thiazin-4-one, docking studies can be performed against a specific protein target to predict its binding mode and affinity. The process involves placing the molecule in various orientations within the protein's active site and scoring them based on factors like hydrogen bonding and hydrophobic interactions.

Further analysis using methods like Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be employed to calculate the binding free energy of the ligand-protein complex, providing a more accurate estimation of binding affinity. nih.govmdpi.com These in silico predictions help to identify potential biological targets and provide a rationale for the molecule's activity, guiding further experimental studies.

Molecular Docking Studies with Biological Macromolecular Targets.

No specific molecular docking studies for 6-Ethyl-2-phenyl-4H-1,3-thiazin-4-one against any biological macromolecular targets have been reported in the reviewed literature. While studies exist for other substituted 1,3-thiazin-4-one derivatives, this specific compound has not been the subject of such investigations.

Pharmacophore Modeling and Virtual Screening Applications.

There are no published pharmacophore models based on 6-Ethyl-2-phenyl-4H-1,3-thiazin-4-one, nor has it been used in virtual screening campaigns according to available records.

Ligand-Receptor Interaction Analysis and Binding Energy Calculations.

Detailed analyses of ligand-receptor interactions and binding energy calculations for 6-Ethyl-2-phenyl-4H-1,3-thiazin-4-one are not available in the scientific literature.

Structure Activity Relationship Sar Studies and Mechanistic Insights into 1,3 Thiazin 4 One Derivatives

Impact of Substituent Modifications on Bioactivity Profiles

The nature and position of substituents on the 1,3-thiazin-4-one core are critical determinants of the molecule's interaction with biological targets, thereby modulating its efficacy and pharmacological profile.

The substituent at position 6 of the 1,3-thiazin-4-one ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. While specific studies detailing the systematic variation of the C6-alkyl group on the 2-phenyl-4H-1,3-thiazin-4-one scaffold are not abundant in the available literature, research on related heterocyclic structures suggests that the size and lipophilicity of this substituent can play a crucial role in modulating biological activity.

The following table illustrates how the variation of an alkyl substituent at a position analogous to C6 in a different heterocyclic system can impact biological activity.

Table 1: Illustrative Impact of Alkyl Substituent Size on Biological Activity in a Heterocyclic Series (Note: This data is from a study on S-substituted 4,6-dihalogeno-2-mercapto-1H-benzimidazoles and is presented to illustrate the general principle of how alkyl substituents can modulate activity, as direct data on 6-alkyl-2-phenyl-4H-1,3-thiazin-4-ones is limited.)

| Compound ID | Alkyl Group | Relative Activity |

| 1 | Methyl | Moderate |

| 2 | Ethyl | Moderate-High |

| 3 | Isopropyl | High |

| 4 | tert-Butyl | Very High |

| 5 | Cyclohexyl | Very High |

This table is for illustrative purposes and based on general findings in medicinal chemistry, not on specific experimental data for 6-Ethyl-2-phenyl-4H-1,3-thiazin-4-one.

The phenyl group at the C2 position of the 1,3-thiazin-4-one ring is a common feature in many biologically active derivatives and is thought to be crucial for molecular recognition and binding to target macromolecules. This aromatic moiety can engage in various non-covalent interactions, including π-π stacking, hydrophobic interactions, and cation-π interactions, which are fundamental for ligand-receptor binding.

In studies on related 2,3-diaryl-2,3-dihydro-4H-pyrido[3,2-e] semanticscholar.orgccsenet.orgthiazin-4-ones, the presence and orientation of the C2-aryl group were shown to be critical for their biological activity nih.gov. The phenyl ring can orient itself within the active site of a target enzyme or receptor to maximize favorable interactions. For example, in molecular docking studies of 2H-benzo[b] semanticscholar.orgnih.govthiazin-3(4H)-one derivatives, the thiazine (B8601807) ring (analogous to the thiazinone ring) was observed to engage in π-π interactions with the indole (B1671886) ring of a tryptophan residue in the active site of acetylcholinesterase mdpi.com. Similarly, the C2-phenyl group of 6-Ethyl-2-phenyl-4H-1,3-thiazin-4-one could participate in such interactions, anchoring the molecule within the binding pocket.

The spatial arrangement of the phenyl group relative to the thiazinone core is also a key factor. X-ray crystallography studies of 2,3-diphenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one have shown that the phenyl substituents can adopt an almost perpendicular orientation to each other psu.edu. This defined three-dimensional structure is critical for fitting into the specific topology of a biological target.

Modifying the electronic and steric properties of the C2-phenyl ring through substitution is a common strategy in medicinal chemistry to fine-tune the biological activity of a lead compound. The introduction of various substituents can alter the molecule's electronic distribution, lipophilicity, and steric profile, thereby influencing its binding affinity and selectivity.

Research on 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] semanticscholar.orgccsenet.orgthiazin-4-ones demonstrated that substituents on the C-aryl ring significantly impacted their activity against Trypanosoma brucei. Compounds with electron-withdrawing groups such as trifluoromethyl (CF₃) and bromine (Br) at the meta and para positions exhibited stronger activity compared to the unsubstituted phenyl derivative nih.gov. This suggests that altering the electronic properties of the phenyl ring can enhance biological efficacy.

Similarly, in a study of 2H-benzo[b] semanticscholar.orgnih.govthiazin-3(4H)-one derivatives as acetylcholinesterase inhibitors, it was observed that derivatives with an electron-withdrawing substituent at the para position of the phenyl ring were more active than the unsubstituted analog mdpi.com. Specifically, a chlorine-bearing substituent was found to be more active than a methoxy (B1213986) group, highlighting the importance of both electronic and steric factors mdpi.com.

The following table summarizes the observed effects of phenyl ring substitutions on the biological activity of a series of 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] semanticscholar.orgccsenet.orgthiazin-4-ones against T. brucei.

Table 2: Effect of Phenyl Ring Substituents on the Anti-Trypanosomal Activity of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] semanticscholar.orgccsenet.orgthiazin-4-ones

| Compound ID | Substituent on C2-Phenyl Ring | Position | Relative Activity |

| 1 | H | - | Baseline |

| 2 | CH₃ | para | Increased |

| 3 | CF₃ | para | Strongly Increased |

| 4 | CF₃ | meta | Strongly Increased |

| 5 | Br | para | Strongly Increased |

| 6 | Br | meta | Strongly Increased |

Data adapted from a study on a related pyridothiazinone series to illustrate the principle of activity modulation through phenyl ring substitution. nih.gov

Mechanistic Correlations in Structure-Activity Data

To gain a deeper understanding of the SAR and to guide the rational design of more potent analogs, researchers often employ computational and physicochemical approaches to correlate the structural features of molecules with their biological activities.

The electronic properties of substituents, often quantified by Hammett constants (σ), can have a profound impact on the reactivity and intermolecular interactions of a molecule. In the context of 1,3-thiazin-4-one derivatives, the electronic nature of substituents on the C2-phenyl ring can influence the electron density of the entire heterocyclic system, thereby affecting its interaction with biological targets.

A study on a series of 3-benzyl-2-phenyl-1,3-thiazolidin-4-ones, a related heterocyclic system, found distinct correlations between the Hammett constant σ and the ¹³C NMR chemical shifts of carbons in the thiazolidinone ring semanticscholar.orgccsenet.org. This indicates that the electronic effects of substituents are transmitted through the molecular framework, influencing the electronic environment of the core structure. Although this study did not directly correlate these electronic parameters with biological activity, it provides a basis for how such correlations could be established.

For 1,3-thiazin-4-one derivatives, a positive correlation between the Hammett constant of a substituent on the phenyl ring and biological activity would suggest that electron-withdrawing groups enhance activity. Conversely, a negative correlation would imply that electron-donating groups are favorable. The observation that electron-withdrawing groups on the C2-phenyl ring of related compounds enhance their bioactivity suggests a potential positive correlation nih.govmdpi.com.

Table 3: Hammett Constants (σp) for Illustrative Substituents on the Phenyl Ring

| Substituent | Hammett Constant (σp) | Electronic Effect |

| -OCH₃ | -0.27 | Electron-donating |

| -CH₃ | -0.17 | Electron-donating |

| -H | 0.00 | Neutral |

| -Cl | 0.23 | Electron-withdrawing |

| -Br | 0.23 | Electron-withdrawing |

| -CF₃ | 0.54 | Strongly electron-withdrawing |

| -NO₂ | 0.78 | Strongly electron-withdrawing |

This table provides standard Hammett constants to illustrate the electronic properties of common substituents.

Beyond electronic effects, the steric and lipophilic properties of substituents are critical for effective ligand-target interactions. Steric factors, such as the size and shape of a substituent, determine how well a molecule can fit into the binding site of a receptor or enzyme. Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), influences a molecule's ability to traverse biological membranes and engage in hydrophobic interactions within the binding pocket.

Steric hindrance can also play a significant role. In some cases, bulky substituents can prevent a molecule from adopting the necessary conformation for binding. Conversely, a certain degree of steric bulk may be required for optimal interaction with a specific target. The interplay between steric and lipophilic parameters is complex and often requires multiparameter quantitative structure-activity relationship (QSAR) models to be fully understood. For example, a study on N-alkyl-4-phenyl-1,2,3,6-tetrahydropyridines suggested that for some derivatives, steric constraints, rather than lipophilicity, were the primary determinants of their interaction with cytochrome P450 2D6 nih.gov.

Table 4: Physicochemical Properties of Illustrative Substituents

| Substituent | Molar Refractivity (MR) - Steric Parameter | Hydrophobic Constant (π) - Lipophilicity Parameter |

| -H | 1.03 | 0.00 |

| -CH₃ | 5.65 | 0.56 |

| -C₂H₅ | 10.30 | 1.02 |

| -Cl | 6.03 | 0.71 |

| -Br | 8.88 | 0.86 |

| -CF₃ | 5.02 | 0.88 |

| -OCH₃ | 7.87 | -0.02 |

This table provides representative values for molar refractivity and hydrophobic constants to illustrate the steric and lipophilic properties of common substituents.

Identification of Key Pharmacophoric Features for Target Inhibition.

The biological activity of 1,3-thiazin-4-one derivatives is intrinsically linked to their three-dimensional structure and the specific arrangement of chemical features that can interact with a biological target. The study of these structure-activity relationships (SAR) and the development of pharmacophore models are crucial for understanding their mechanism of action and for the rational design of more potent and selective inhibitors. A pharmacophore represents the essential ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target.

For the 1,3-thiazin-4-one scaffold, including compounds like 6-Ethyl-2-phenyl-4H-1,3-thiazin-4-one, several key features have been identified through extensive research, including computational modeling and biological evaluation. nih.govpharmacophorejournal.com These features constitute the core pharmacophore for this class of compounds.

Core Scaffold and Key Interaction Points:

The 4H-1,3-thiazin-4-one ring system serves as the fundamental template. Key elements within this core structure that are vital for target interaction include:

The Carbonyl Group (C=O) at position 4: The oxygen atom is a prominent hydrogen bond acceptor, capable of forming crucial hydrogen bonds with amino acid residues (such as histidine or tyrosine) in the active site of target proteins. researchgate.netscispace.com

The Phenyl Group at position 2: This aromatic ring is a significant hydrophobic feature. It is often involved in π-π stacking or hydrophobic interactions by fitting into specific pockets within the target protein, thereby anchoring the molecule in a favorable orientation for inhibition. researchgate.net

The Ethyl Group at position 6: This alkyl group contributes to the hydrophobic profile of the molecule. The size and lipophilicity of the substituent at this position can modulate the binding affinity and selectivity of the compound for its target.

Mechanistic Insights from Computational Studies:

Computational studies, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, have provided deeper insights into how 1,3-thiazin-4-one derivatives interact with their biological targets. For instance, in studies targeting the MDM2 protein, a key regulator in cancer, derivatives of 1,3-thiazin-4-one have been shown to form significant interactions with critical amino acid residues like His96 and Tyr67. scispace.com These interactions, which include hydrogen bonds and van der Waals forces, are essential for inhibiting the protein's function. researchgate.netscispace.com

Similarly, when modeled as inhibitors for influenza neuraminidase, the binding affinity of 1,3-thiazine derivatives was found to be highly dependent on their ability to fit within the enzyme's active site and form stable interactions. nih.gov These studies confirm that the potency of these compounds is a direct result of these specific molecular interactions.

Influence of Substituents on Biological Activity:

Table 1: Structure-Activity Relationship (SAR) Insights for 1,3-Thiazin-4-one Derivatives

| Scaffold Position | Substituent Type | Effect on Biological Activity | Postulated Reason | Reference |

|---|---|---|---|---|

| Position 2 (Aryl Group) | Substitution on the Phenyl Ring | Modulates activity based on electronic properties (electron-donating vs. electron-withdrawing). | Alters the electronic density of the aromatic ring, affecting hydrophobic and electronic interactions with the target. | actascientific.com |

| Position 2 | Amino Group | Often confers antimicrobial properties. | The amino group can act as a hydrogen bond donor, providing an additional interaction point with the target. | pharmacophorejournal.com |

| Position 3 | N-substitution | Can influence potency and selectivity. For example, N-methylation of related thiazole (B1198619) derivatives showed varied effects on cholinesterase inhibition. | Affects the hydrogen-bonding capability of the ring nitrogen and can introduce steric effects that alter the binding pose. | academie-sciences.fr |

| Position 6 | Alkyl/Aryl Groups | The size and nature of the group impact activity. Small alkyl groups (e.g., methyl, ethyl) are common. | This group often occupies a hydrophobic sub-pocket in the target's active site; its size and shape are critical for a good fit. | researchgate.net |

Biological Activities and Molecular Mechanisms of 1,3 Thiazin 4 One Derivatives in Vitro Contexts

Antimicrobial Activities and Underlying Mechanisms

The 1,3-thiazine scaffold is a core component of various compounds exhibiting significant antimicrobial properties. pharmacophorejournal.comnih.gov

Antibacterial Activity: In Vitro Efficacy and Target Modulation

Derivatives of 1,3-thiazine have demonstrated in vitro activity against a range of Gram-positive and Gram-negative bacteria. ijprajournal.com For instance, a review article mentions a structurally related compound, 4-(2-hydroxy-3,5-dichlorophenyl)-6-(ethyl)-2-iminophenyl-3-phenyl-1,3-thiazine, which has been evaluated for its in vitro antimicrobial activity against bacteria such as Streptococcus aureus, S. subtilus, E. coli, and P. aeruginosa. nanobioletters.com The general class of thiazine (B8601807) derivatives has been noted for its antibacterial potential. dmed.org.ua

Antifungal Activity: In Vitro Evaluation and Membrane Interactions

Various 1,3-thiazine and related thiazole (B1198619) derivatives have shown promise as antifungal agents. researchgate.netnih.govnih.govresearchgate.net Studies on similar heterocyclic structures suggest that their antifungal action may be linked to the disruption of the fungal cell membrane. mdpi.com

Antiviral Activity: In Vitro Screening and Mechanistic Hypothesis

The 1,3-thiazine nucleus is found in various compounds with antiviral properties. nih.gov In vitro screening of related thiazolidin-4-one and thiadiazine derivatives has shown activity against a range of viruses, including Herpes Simplex Virus (HSV) and Orthopoxviruses. The precise mechanisms of action are often not fully elucidated but are a subject of ongoing research.

Antiproliferative and Anticancer Activities: In Vitro Studies

Derivatives of 1,3-thiazine and related benzothiazines have been investigated for their potential as anticancer agents. dmed.org.ua For instance, studies on 6-iodo-2-phenyl-4H-benzo[d] mdpi.comthiazine-4-thione, a related compound, have demonstrated antiproliferative activity against HePG-2 and MCF-7 cancer cell lines. pharmacophorejournal.com Similarly, other thiazole and thiazolidinone derivatives have shown cytotoxic effects against various cancer cell lines, including those of the breast, lung, and leukemia. mdpi.com The antiproliferative effects of some of these compounds have been found to be comparable to the well-known anticancer drug cisplatin.

Due to the limited availability of specific research data for 6-Ethyl-2-phenyl-4H-1,3-thiazin-4-one, the tables below represent a general overview of the types of data that would be relevant for a comprehensive understanding of its biological activities, based on studies of related compounds.

Table 1: Summary of Investigated Biological Activities for 1,3-Thiazine Derivatives and Related Compounds

| Biological Activity | Outcome |

| Antibacterial | Derivatives show varied in vitro efficacy against Gram-positive and Gram-negative bacteria. |

| Antifungal | Derivatives exhibit in vitro activity against various fungal strains, potentially via membrane disruption. |

| Antiviral | Certain derivatives have demonstrated in vitro activity against a range of viruses. |

| Antiproliferative | Several derivatives have shown cytotoxic effects against various human cancer cell lines. |

In Vitro Efficacy Against Cancer Cell Lines

A substantial body of research has demonstrated the cytotoxic effects of 1,3-thiazin-4-one and its related derivatives against a variety of human cancer cell lines. These studies, conducted in vitro, provide crucial preliminary data on the anticancer potential of this class of compounds.

One area of focus has been on derivatives of 2,3-diphenyl-2,3-dihydro-4H-1,3-thiaza-4-one. Certain pyridothiazinone derivatives within this family have shown inhibitory effects on the growth of various cancer cells. researchgate.net Similarly, novel heterocycles derived from 6-iodo-2-phenyl-4H-benzo[d] nih.govbepls.comthiazine-4-thione have been synthesized and evaluated for their antiproliferative activity against HePG-2 (liver cancer) and MCF-7 (breast cancer) cell lines, with some compounds exhibiting notable cytotoxic activities. researchgate.net

The anticancer efficacy of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. For instance, a series of 1,3,4-thiadiazole (B1197879) derivatives, which share a similar sulfur-nitrogen heterocyclic core, have shown potent cytotoxicity against various cancer cell lines, including breast, lung, colon, prostate, and leukemia cells. bepls.com Some of these derivatives have demonstrated IC50 values in the micromolar range. nih.gov

Below are interactive data tables summarizing the in vitro anticancer activity of selected 1,3-thiazin-4-one and related derivatives against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of 1,3-Thiazin-4-one and Related Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 1,3,4-Thiadiazole Derivatives | MCF-7 (Breast) | 2.32 - 8.35 | nih.gov |

| 1,3,4-Thiadiazole Derivatives | HepG2 (Liver) | 2.32 - 8.35 | nih.gov |

| Pyridine-Thiadiazole Hybrids | HCT-116 (Colon) | 2.03 - 37.56 | nih.gov |

| Pyridine-Thiadiazole Hybrids | HepG2 (Liver) | 2.03 - 37.56 | nih.gov |

| 1,3,4-Thiadiazole-Propenone Derivatives | MCF-7 (Breast) | 1.52 - 28.1 | nih.gov |

| 1,3,4-Thiadiazole-Propenone Derivatives | HCT-116 (Colon) | 10.3 | nih.gov |

| Bromophenyl-substituted 1,3,4-Thiadiazoles | MCF-7 (Breast) | 0.77 - 3.43 | nih.gov |

| Bromophenyl-substituted 1,3,4-Thiadiazoles | SK-BR-3 (Breast) | 0.77 - 3.43 | nih.gov |

| Bromophenyl-substituted 1,3,4-Thiadiazoles | A549 (Lung) | 0.77 - 3.43 | nih.gov |

| Bromophenyl-substituted 1,3,4-Thiadiazoles | H1975 (Lung) | 0.77 - 3.43 | nih.gov |

Enzyme Inhibition Relevant to Cancer Pathways

The anticancer activity of 1,3-thiazin-4-one derivatives is often linked to their ability to inhibit specific enzymes that play crucial roles in cancer cell proliferation, survival, and metastasis. By targeting these enzymes, these compounds can disrupt the signaling pathways that drive cancer progression.

One of the key mechanisms of action for some anticancer compounds is the inhibition of protein kinases, which are critical components of cell signaling cascades. bepls.com For example, certain 1,3,4-thiadiazole derivatives have been found to inhibit receptor tyrosine kinases, which are often overexpressed or mutated in cancer cells. bepls.com The inhibition of these kinases can block downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell growth and survival. bepls.com

Another important target for anticancer drugs is topoisomerase II, an enzyme that is essential for DNA replication and cell division. Some 1,3,4-thiadiazole derivatives have been shown to inhibit this enzyme, leading to DNA damage and apoptosis in cancer cells. nih.gov Furthermore, inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme involved in the synthesis of guanosine (B1672433) nucleotides, has been identified as a target for some 1,3,4-thiadiazole-2-amine derivatives. mdpi.com Inhibition of IMPDH can deplete the pool of nucleotides available for DNA and RNA synthesis, thereby halting cell proliferation. mdpi.com

Other Pharmacological Activities (In Vitro and Mechanistic Explorations)

Beyond their anticancer properties, derivatives of 1,3-thiazin-4-one have been investigated for a range of other pharmacological activities in vitro.

Antitubercular Activity: In Vitro Evaluation Against Mycobacterium Tuberculosis

Several studies have explored the potential of 1,3-thiazin-4-one and related heterocyclic compounds as antitubercular agents. A series of novel thiazine derivatives synthesized from substituted chalcones were screened for their activity against Mycobacterium tuberculosis. researchgate.netsciensage.info The results indicated that some of these derivatives possess good activity against this bacterium. researchgate.netsciensage.info

The in vitro antitubercular activity is often determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of the bacteria. For instance, a series of synthesized thiazine derivatives were evaluated against M. tuberculosis, and their zones of inhibition and MIC values were determined. sciensage.info One compound with a chloro substituent on the phenyl ring demonstrated significant antitubercular activity with a zone of inhibition of 20 mm. sciensage.info

It is worth noting that related heterocyclic structures, such as 1,3,4-thiadiazoles, have also been extensively studied for their antitubercular potential. Various derivatives of 1,3,4-thiadiazole have shown inhibitory activity against M. tuberculosis H37Rv strain in vitro. cbijournal.comresearchgate.net

Glycosidase and Elastase Inhibitory Bioactivity

Certain derivatives of the 2,3-dihydro-4H-pyrido[3,2-e] nih.govbepls.comthiazin-4-one scaffold have been reported to exhibit glycosidase inhibitory bioactivity. mdpi.com Alpha-glucosidase inhibitors are a class of drugs that can help manage conditions like type 2 diabetes by slowing down the absorption of carbohydrates from the digestive system. A number of 1,3,4-thiadiazole derivatives have been synthesized and evaluated as α-glucosidase inhibitors, with some compounds showing remarkable inhibitory profiles with low IC50 values. nih.govnih.gov

In addition to glycosidase inhibition, some thieno-1,3-oxazin-4-ones and thieno-1,3-thioxazin-4-ones, which are structurally related to 1,3-thiazin-4-ones, have been investigated for their ability to inhibit human leukocyte elastase (HLE). researchgate.net HLE is a serine protease implicated in various inflammatory diseases. Several of these derivatives displayed inhibitory activity in the micromolar range. researchgate.net

Activity Against Kinetoplastid Parasites

Kinetoplastid parasites, such as Trypanosoma and Leishmania species, are responsible for several neglected tropical diseases. Research has shown that some 1,3-thiazin-4-one derivatives possess activity against these parasites.

A compound, 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e] nih.govbepls.comthiazin-4-one, was found to inhibit the growth of two kinetoplastid parasites, Trypanosoma brucei and Crithidia fasciculata. mdpi.com A series of 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] nih.govbepls.comthiazin-4-ones were synthesized and tested against T. brucei, the causative agent of Human African Sleeping Sickness. psu.edunih.gov Screening at a concentration of 50 µM revealed that five of these compounds strongly inhibited parasite growth and led to their death. psu.edunih.gov

Furthermore, 2,3-diphenyl-2,3-dihydro-4H-1,3-thiaza-4-one heterocycles have been shown to inhibit the growth of Crithidia fasciculata and two life cycle stages of Trypanosoma brucei, with the inhibition being more pronounced in the latter. researchgate.net Studies on related thiazole and 4-thiazolidinone (B1220212) derivatives have also demonstrated promising activity against Trypanosoma cruzi and Leishmania spp. nih.gov

Antioxidant Activity Studies

The antioxidant potential of 1,3-thiazin-4-one and related derivatives has been explored through various in vitro assays. Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals.

The antioxidant activity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay, iron chelating activity, and reducing power assays. mdpi.com A series of 1,3,4-thiadiazine derivatives were tested and found to be excellent antioxidants, with some compounds exhibiting DPPH scavenging activity comparable to that of ascorbic acid. mdpi.com

Similarly, the antioxidant activity of 1,3,4-thiadiazole linked 4-thiazolidinone derivatives was evaluated using the DPPH radical scavenger assay, with some compounds showing exciting radical scavenging activity. saudijournals.com In another study, a series of 6,7-dihydro-5H-imidazo[2,1-b] nih.govbepls.comthiazine derivatives were evaluated for their ability to scavenge DPPH radicals, and were found to possess a moderate level of antiradical/scavenging activity. dmed.org.ua

Anti-inflammatory Mechanisms via Enzyme Inhibition

There is no specific data available in the scientific literature regarding the in vitro anti-inflammatory enzyme inhibition mechanisms of 6-Ethyl-2-phenyl-4H-1,3-thiazin-4-one. While the broader class of 1,3-thiazine derivatives has been investigated for anti-inflammatory properties, specific enzymatic assays and detailed molecular mechanism studies for this particular compound have not been reported.

Acetylcholinesterase Inhibitory Activity

Similarly, there is no published research detailing the in vitro acetylcholinesterase inhibitory activity of 6-Ethyl-2-phenyl-4H-1,3-thiazin-4-one. The potential of this specific chemical structure to inhibit the acetylcholinesterase enzyme, a key target in the management of Alzheimer's disease, remains uninvestigated in the available scientific literature.

Emerging Research Directions and Future Perspectives in 6 Ethyl 2 Phenyl 4h 1,3 Thiazin 4 One Chemistry

Advanced Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic routes is paramount for the exploration of any bioactive compound. For 6-Ethyl-2-phenyl-4H-1,3-thiazin-4-one and its analogs, researchers are moving beyond traditional multi-step syntheses towards more advanced methodologies. A significant area of progress is the implementation of one-pot, multi-component reactions (MCRs). These reactions, where multiple starting materials react in a single vessel to form a complex product, offer numerous advantages, including reduced reaction times, lower costs, and decreased waste generation.

For instance, a facile and efficient one-pot, three-component reaction has been reported for the synthesis of various thiazine-dicarboxylates. nih.gov This approach involves the reaction of an isocyanide and a dialkyl acetylenedicarboxylate (B1228247) with a 2-amino-4H-1,3-thiazin-4-one derivative. nih.gov Such methodologies could be adapted for the synthesis of 6-Ethyl-2-phenyl-4H-1,3-thiazin-4-one, potentially by utilizing a precursor like 2-amino-6-ethyl-4H-1,3-thiazin-4-one. nih.gov The key to the success of these reactions often lies in the careful selection of catalysts and reaction conditions to control selectivity and maximize yield.

Future advancements in this area are expected to focus on the use of novel catalysts, including organocatalysts and metal-based catalysts, to further enhance the efficiency and stereoselectivity of these reactions. The development of solid-phase synthesis techniques could also facilitate the rapid generation of libraries of 6-Ethyl-2-phenyl-4H-1,3-thiazin-4-one analogs for high-throughput screening.

Rational Design and Optimization through Advanced Computational Chemistry

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds. For 6-Ethyl-2-phenyl-4H-1,3-thiazin-4-one, various computational modeling techniques are being employed to predict its biological activity and guide the synthesis of more potent and selective derivatives.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach. Both 2D-QSAR and 3D-QSAR models have been successfully applied to 1,3-thiazine derivatives to correlate their structural features with their biological activities. nih.gov These models can identify key molecular descriptors that are crucial for a compound's efficacy, such as electronic, steric, and hydrophobic properties.

Molecular docking simulations provide further insights into the potential interactions between 6-Ethyl-2-phenyl-4H-1,3-thiazin-4-one and its biological targets. By predicting the binding mode and affinity of the compound within the active site of a protein, researchers can understand the molecular basis of its activity and propose structural modifications to enhance binding. For example, docking studies on 1,3-thiazine derivatives have been used to identify potential inhibitors of enzymes like Glucosamine-6-P synthase. actascientific.com

The future of computational design in this field lies in the integration of multiple computational techniques, including molecular dynamics simulations to study the dynamic behavior of the ligand-protein complex and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models to assess the drug-like properties of new analogs at an early stage.

Broader Exploration of Biological Target Engagement and Mechanistic Elucidation

While 1,3-thiazin-4-one derivatives are known to possess a range of biological activities, including anticancer and anti-inflammatory effects, a detailed understanding of their specific biological targets and mechanisms of action is still an active area of investigation. pharmacophorejournal.combiointerfaceresearch.com For 6-Ethyl-2-phenyl-4H-1,3-thiazin-4-one, research is moving towards identifying the precise molecular pathways it modulates.

Recent studies on related thieno-1,3-thiazin-4-one derivatives have provided valuable clues. For example, a new derivative of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one, known as BChTT, has been shown to elicit an antiproliferative effect in cancer cells by inducing cell cycle arrest in the G0/G1 phase. nih.gov The mechanism of action was found to involve the activation of p38 mitogen-activated protein kinase (p38 MAPK). nih.gov This suggests that 6-Ethyl-2-phenyl-4H-1,3-thiazin-4-one and its analogs may also exert their anticancer effects through modulation of key signaling pathways involved in cell proliferation and survival.

Future research will likely involve a combination of biochemical and cell-based assays to identify the direct binding partners of 6-Ethyl-2-phenyl-4H-1,3-thiazin-4-one. Techniques such as affinity chromatography, proteomics, and genetic screening will be crucial in elucidating its mechanism of action and identifying novel therapeutic targets.

Development of Novel Analogues as Mechanistic Probes and Research Tools

The synthesis of novel analogues of 6-Ethyl-2-phenyl-4H-1,3-thiazin-4-one is not only aimed at developing new therapeutic agents but also at creating sophisticated research tools to probe biological systems. These "mechanistic probes" can be designed to have specific properties that allow for the detailed investigation of biological processes.

For example, the development of fluorescently labeled analogues of 6-Ethyl-2-phenyl-4H-1,3-thiazin-4-one could enable researchers to visualize its subcellular localization and track its interactions with target proteins in real-time using advanced microscopy techniques. While fluorescent probes based on the 1,3,4-thiadiazole (B1197879) scaffold have been developed for detecting ions and biomolecules, similar strategies could be applied to the 1,3-thiazin-4-one core. nih.govresearchgate.net

Furthermore, the synthesis of photoaffinity-labeled probes, which can be covalently cross-linked to their biological targets upon photoactivation, would be a powerful tool for target identification and validation. Radiolabeled versions of 6-Ethyl-2-phenyl-4H-1,3-thiazin-4-one could also be developed for use in binding assays and in vivo imaging studies. The creation of biotinylated or clickable analogues would facilitate the isolation and identification of binding partners through pull-down assays and subsequent mass spectrometry analysis.

The continued development of these specialized chemical probes will be instrumental in unraveling the complex biology of 6-Ethyl-2-phenyl-4H-1,3-thiazin-4-one and paving the way for its therapeutic application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.